N-Hydroxycyclododecanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecanamine, N-hydroxy- is a chemical compound with the molecular formula C12H25NO. It is a derivative of cyclododecane, where the amine group is substituted with an N-hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecanamine, N-hydroxy- can be synthesized through several methods:
Reduction of Cyclododecanone Oxime: This method involves the reduction of cyclododecanone oxime using sodium and an alcohol.
Catalytic Reduction of Nitrocyclododecane: In this method, nitrocyclododecane is reduced using hydrogen in the presence of a catalyst.
Ritter Reaction of Cyclododecene: This method involves the reaction of cyclododecene with hydrocyanic acid, followed by hydrolysis to yield cyclododecanamine, N-hydroxy-.
Hydrogenation of Cyclododecanone: Cyclododecanone is hydrogenated under amination conditions to produce cyclododecanamine, N-hydroxy-.
Industrial Production Methods
Industrial production of cyclododecanamine, N-hydroxy- typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclododecanamine, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert cyclododecanamine, N-hydroxy- to its amine or hydroxylamine derivatives.
Substitution: The N-hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oximes and nitroso derivatives.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Halogenated and other substituted derivatives.
Scientific Research Applications
Cyclododecanamine, N-hydroxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclododecanamine, N-hydroxy- involves its interaction with molecular targets and pathways. The N-hydroxy group plays a crucial role in its reactivity, enabling the compound to participate in various biochemical processes. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: A precursor in the synthesis of cyclododecanamine, N-hydroxy-.
Cyclododecane: The parent hydrocarbon from which cyclododecanamine, N-hydroxy- is derived.
Cyclododecanone Oxime: An intermediate in the synthesis of cyclododecanamine, N-hydroxy-.
Uniqueness
Cyclododecanamine, N-hydroxy- is unique due to its N-hydroxy functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
CAS No. |
1781-71-1 |
---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-cyclododecylhydroxylamine |
InChI |
InChI=1S/C12H25NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-14H,1-11H2 |
InChI Key |
ONJROZXGUDYWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.